3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid 3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16692470
InChI: InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-12-2-4(11)5(3)6(13)14/h1-2H,11H2,(H,13,14)
SMILES:
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.12 g/mol

3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid

CAS No.:

Cat. No.: VC16692470

Molecular Formula: C7H5F3N2O2

Molecular Weight: 206.12 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid -

Specification

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
IUPAC Name 3-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-12-2-4(11)5(3)6(13)14/h1-2H,11H2,(H,13,14)
Standard InChI Key MQUJOBKUWJVKIU-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C=N1)N)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 3-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid is C₈H₅F₃N₂O₂, with a molecular weight of 230.13 g/mol. The IUPAC name reflects its substitution pattern: 3-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid. The trifluoromethyl group (-CF₃) and carboxylic acid (-COOH) introduce significant polarity, while the amino group (-NH₂) contributes to basicity and hydrogen-bonding potential .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₈H₅F₃N₂O₂
Molecular Weight230.13 g/mol
Melting Point210–215 °C (predicted)
Boiling PointDecomposes above 250 °C
Density1.52 g/cm³ (estimated)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
pKa (carboxylic acid)2.8–3.2
pKa (amino group)6.8–7.3

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.70 (s, 1H, H-2), 8.25 (s, 1H, H-6), 6.90 (br s, 2H, NH₂), 13.20 (br s, 1H, COOH).

    • ¹³C NMR: δ 167.5 (COOH), 155.2 (C-4), 148.9 (C-3), 142.1 (C-5), 126.8 (q, J = 32 Hz, CF₃), 122.5 (C-6), 118.3 (C-2).

  • IR Spectroscopy:

    • Peaks at 1720 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch), and 1120 cm⁻¹ (C-F stretch) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid typically involves sequential functionalization of the pyridine ring. Two primary routes are documented:

Route 1: Direct Functionalization of Pyridine

  • Nitration and Reduction:

    • Pyridine is nitrated at position 3 using HNO₃/H₂SO₄ to yield 3-nitropyridine.

    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine .

  • Trifluoromethylation:

    • The trifluoromethyl group is introduced at position 5 via cross-coupling with CF₃I in the presence of Cu(I) catalysts .

  • Carboxylation:

    • A carboxyl group is introduced at position 4 using CO₂ under high pressure or via Kolbe-Schmitt reaction conditions .

Route 2: Building the Ring System

  • Hantzsch Pyridine Synthesis:

    • A diketone, aldehyde, and ammonia condense to form a dihydropyridine intermediate, which is oxidized to the pyridine core.

  • Post-Modification:

    • Sequential introduction of -NH₂, -CF₃, and -COOH groups via electrophilic substitution or metal-catalyzed reactions .

Table 2: Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Yield40–50%25–35%
ComplexityModerateHigh
ScalabilitySuitable for industrial scaleLimited to lab-scale
ByproductsMinor halogenated impuritiesMultiple oxidation byproducts

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for nitration and carboxylation steps, enhancing reaction control and reducing waste. Purification involves crystallization from ethanol/water mixtures, achieving >98% purity .

Physicochemical Properties

Acid-Base Behavior

The compound exhibits two ionizable groups:

  • Carboxylic Acid (pKa ≈ 3.0): Deprotonates in neutral to basic conditions, forming a water-soluble carboxylate.

  • Amino Group (pKa ≈ 7.0): Protonated in acidic environments, enhancing solubility in polar solvents .

Solubility and Stability

  • Solubility:

    • Water: 1.2 g/L at 25 °C (pH 7).

    • DMSO: >50 g/L.

  • Stability:

    • Stable under inert atmospheres up to 150 °C.

    • Degrades via decarboxylation above 200 °C or under strong acidic/basic conditions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its trifluoromethyl group enhances metabolic stability, while the carboxylic acid facilitates salt formation for improved bioavailability .

Agrochemicals

Incorporated into herbicides and fungicides, the trifluoromethyl group disrupts enzyme function in pests. Field trials show efficacy against Phytophthora infestans at 0.5–1.0 kg/ha .

Materials Science

As a ligand in metal-organic frameworks (MOFs), it improves CO₂ adsorption capacity by 30% compared to unmodified analogs .

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